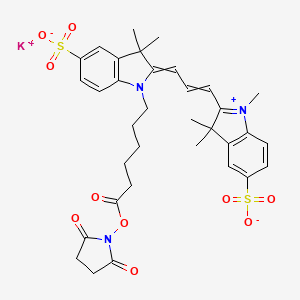
Sulfo-Cyanine3 NHS ester
Descripción general
Descripción
Sulfo-Cyanine3 NHS ester: is a water-soluble, amino-reactive fluorescent dye used extensively in biological research for labeling proteins and peptides. It is a sulfonated derivative of Cyanine3, making it highly hydrophilic and suitable for use in aqueous solutions without the need for organic co-solvents.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves the sulfonation of Cyanine3, followed by the activation of the NHS ester group.
The reaction typically requires the use of strong acids and bases to achieve sulfonation and esterification.
Industrial Production Methods:
Industrial production involves large-scale chemical synthesis, purification, and quality control to ensure the dye's efficacy and safety.
The process is optimized to produce high-purity this compound suitable for various research applications.
Types of Reactions:
Amine Reaction: this compound reacts with primary amines on proteins and peptides to form stable amide bonds.
Hydrolysis: Under certain conditions, the NHS ester group can undergo hydrolysis, leading to the release of the dye.
Common Reagents and Conditions:
Reagents: NHS ester, primary amines, strong acids/bases for activation.
Conditions: Aqueous solutions, room temperature, controlled pH levels.
Major Products Formed:
Amide Conjugates: Stable amide-linked dye-protein or dye-peptide conjugates.
Hydrolyzed Products: Free dye molecules released from hydrolysis.
Chemistry:
Used as a fluorescent tag in chemical assays to study molecular interactions and dynamics.
Biology:
Commonly employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Labels antibodies, peptides, and proteins for tracking cellular processes.
Medicine:
Utilized in diagnostic assays and imaging techniques to detect biomarkers and monitor disease progression.
Helps in visualizing cellular and tissue structures in medical research.
Industry:
Applied in the development of fluorescent probes for various industrial applications, including quality control and material testing.
Molecular Targets and Pathways:
Molecular Targets: Primary amines on proteins and peptides.
Pathways: Amide bond formation through nucleophilic attack by the amine group on the NHS ester.
Mechanism:
The NHS ester group reacts with the amine group to form a stable amide bond, resulting in the covalent attachment of the dye to the target molecule.
Aplicaciones Científicas De Investigación
Etiquetado de proteínas
Sulfo-Cyanine3 NHS ester es un tinte reactivo con amino, soluble en agua que etiqueta proteínas de manera eficiente . Es ideal para proteínas con baja solubilidad y aquellas propensas a la desnaturalización . Esto lo convierte en una herramienta valiosa en los estudios e investigaciones de proteínas.
Etiquetado de péptidos
Además de las proteínas, this compound también se puede utilizar para etiquetar péptidos . Esto puede ser particularmente útil en estudios que involucran la estructura y función de los péptidos, así como en el desarrollo de fármacos basados en péptidos.
Etiquetado de ADN/oligonucleótidos
This compound también es adecuado para el etiquetado de oligonucleótidos y ADN . Esto puede ser beneficioso en diversas áreas de la investigación genética, incluidos los estudios de expresión genética, la secuenciación de ADN y el estudio de las interacciones ADN-proteína.
Aplicaciones fluorescentes
Debido a sus propiedades fluorescentes, this compound es popular para una variedad de aplicaciones fluorescentes . Su máximo de excitación/absorción está a 548 nm y tiene un máximo de emisión a 563 nm .
Bioconjugación
El grupo NHS ester en this compound le permite reaccionar con grupos amino en biomoléculas, lo que lo hace útil para la bioconjugación . Esto se puede utilizar en la creación de bioconjugados para su uso en diversas aplicaciones de investigación biológica y médica.
Microscopía
Dadas sus propiedades fluorescentes, this compound se puede utilizar en microscopía de fluorescencia . Esto puede ayudar en la visualización y el estudio de diversas estructuras y procesos biológicos.
Citometría de flujo
This compound también se puede utilizar en citometría de flujo, una técnica que se utiliza para medir las características físicas y químicas de las células o partículas . Sus propiedades fluorescentes lo hacen útil para etiquetar células o partículas de interés.
Reemplazo para otros tintes
This compound puede reemplazar otros tintes como Cy3®, Alexa Fluor 546 y DyLight 549 para todas las aplicaciones . Esto lo convierte en una herramienta versátil en diversas aplicaciones de investigación.
Mecanismo De Acción
Target of Action
The primary targets of Sulfo-Cyanine3 NHS Ester are biomolecules with amino groups, such as proteins, peptides, and nucleic acids . The amino groups, typically from lysine residues in proteins or amino-modified nucleic acids, serve as the reactive sites for the this compound .
Mode of Action
This compound interacts with its targets through a process known as amide coupling . The N-hydroxysuccinimide (NHS) ester group in the this compound reacts with the amino groups in the target biomolecules to form a stable amide bond . This reaction effectively labels the target biomolecule with the Sulfo-Cyanine3 dye .
Biochemical Pathways
Instead, it serves as a fluorescent label that allows for the visualization and tracking of the target biomolecules within biological systems . The resulting fluorescence can be used to study various biological processes in which the labeled biomolecules are involved.
Result of Action
The primary result of the action of this compound is the successful labeling of target biomolecules with the Sulfo-Cyanine3 dye . This labeling allows for the visualization and tracking of these biomolecules within biological systems, aiding in various types of biological research .
Action Environment
The action of this compound is influenced by several environmental factors. The NHS ester group is sensitive to moisture, so the this compound should be stored in a dry environment . The labeling reaction should be carried out in a buffer system without amino groups to avoid side reactions .
Análisis Bioquímico
Biochemical Properties
Sulfo-Cyanine3 NHS ester plays a crucial role in biochemical reactions by forming stable covalent bonds with primary amines on proteins and peptides . This reaction is facilitated by the NHS ester group, which reacts with the amino groups to form amide bonds . The compound is particularly effective in labeling proteins and peptides in aqueous solutions, making it suitable for proteins with low solubility . This compound interacts with various enzymes, proteins, and other biomolecules, including antibodies and oligonucleotides, through its amino-reactive properties .
Cellular Effects
This compound influences various cellular processes by labeling proteins and peptides, thereby enabling the visualization of cellular structures and functions . This compound is commonly used in immunocytochemistry and molecular biology applications to study cell signaling pathways, gene expression, and cellular metabolism . By labeling specific proteins, this compound helps researchers understand the dynamics of cellular processes and the localization of proteins within cells .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds between the NHS ester group and primary amines on target biomolecules . This reaction is pH-dependent and occurs most efficiently under basic conditions (pH 7-8) . The sulfonated group of this compound enhances its water solubility, allowing it to react efficiently in aqueous solutions . This compound can label proteins, peptides, and oligonucleotides, facilitating various biochemical and molecular biology applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable for up to 12 months when stored at -20°C in the dark . It can degrade over time when exposed to light and higher temperatures . Long-term studies have shown that this compound maintains its labeling efficiency and fluorescence properties in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential interference with normal cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling efficiency while minimizing any adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound’s amino-reactive properties allow it to form stable amide bonds with primary amines on proteins and peptides, facilitating its incorporation into metabolic processes . This interaction can affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and biochemical pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . The compound’s hydrophilic nature allows it to efficiently label proteins and peptides in aqueous solutions, facilitating its distribution within cells . This compound can accumulate in specific cellular compartments, enabling researchers to study its localization and effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, allowing researchers to study its activity and function in different cellular contexts . This compound is commonly used in immunocytochemistry and molecular biology applications to visualize the localization of proteins and peptides within cells .
Comparación Con Compuestos Similares
Cy3 NHS Ester: Similar to Sulfo-Cyanine3 NHS ester but less hydrophilic.
TAMRA: Another fluorescent dye used for labeling, but with different spectral properties.
Uniqueness:
This compound is unique in its high water solubility and ability to label proteins in purely aqueous solutions without the need for organic co-solvents.
It is also pH-insensitive, making it suitable for a wide range of biological applications.
Propiedades
IUPAC Name |
potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWGQSGULWNMHO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38KN3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


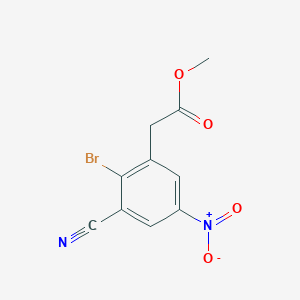

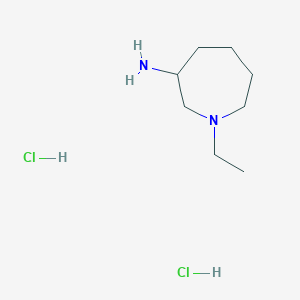
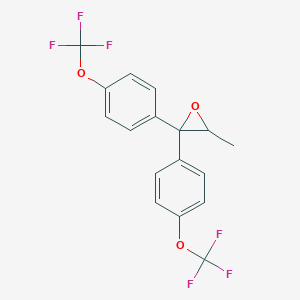
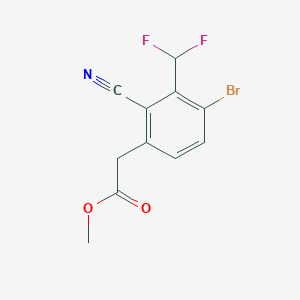
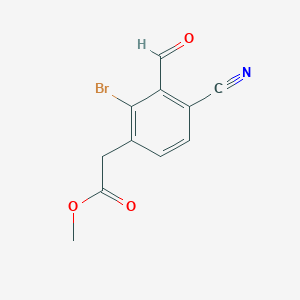
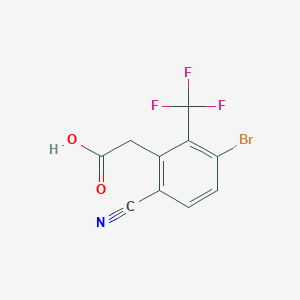
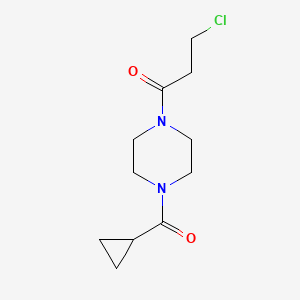
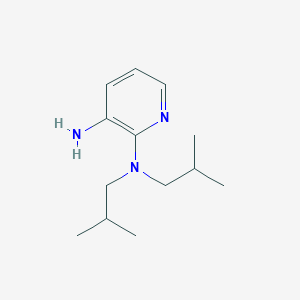
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
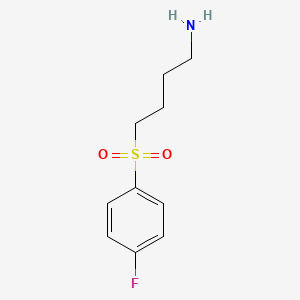
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)
